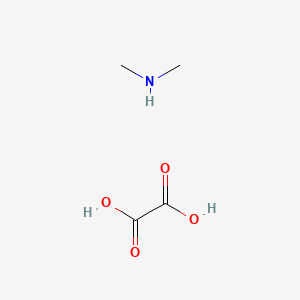
Oxalic acid--N-methylmethanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid–N-methylmethanamine (1/1) is a compound formed by the combination of oxalic acid and N-methylmethanamine in a 1:1 molar ratio. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid with the formula (COOH)₂. N-methylmethanamine, also known as methylamine, is an organic compound with the formula CH₃NH₂. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N-methylmethanamine (1/1) typically involves the reaction of oxalic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve oxalic acid in water and then add N-methylmethanamine to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent.
Industrial Production Methods
In an industrial setting, the production of oxalic acid–N-methylmethanamine (1/1) can be scaled up by using larger reactors and more efficient solvent recovery systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid–N-methylmethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid–N-methylmethanamine (1/1) with potassium permanganate can produce carbon dioxide and water, while reduction with sodium borohydride can yield simpler amines and alcohols.
Applications De Recherche Scientifique
Oxalic acid–N-methylmethanamine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic acid–1-(1H-benzimidazol-6-yl)-N-methylmethanamine (2/1): A similar compound with a different ratio and additional functional groups.
Oxalic acid–N,N-dimethylmethanamine (1/1): A compound with two methyl groups attached to the amine.
Uniqueness
Oxalic acid–N-methylmethanamine (1/1) is unique due to its specific combination of oxalic acid and N-methylmethanamine in a 1:1 ratio. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
10532-45-3 |
|---|---|
Formule moléculaire |
C4H9NO4 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
N-methylmethanamine;oxalic acid |
InChI |
InChI=1S/C2H7N.C2H2O4/c1-3-2;3-1(4)2(5)6/h3H,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
QPLQMMSGMAAEIG-UHFFFAOYSA-N |
SMILES canonique |
CNC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




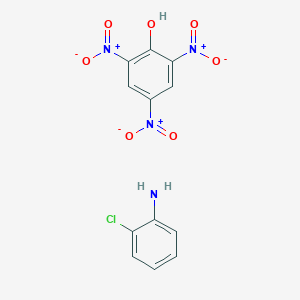
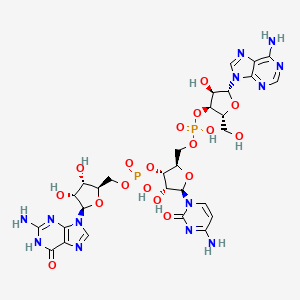
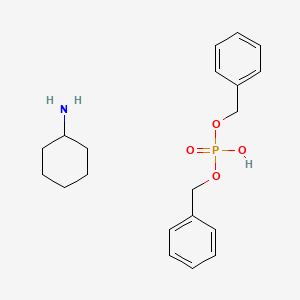
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
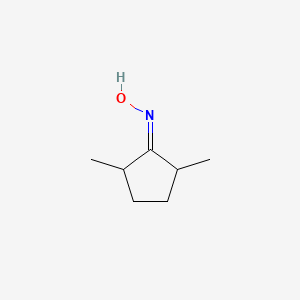
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
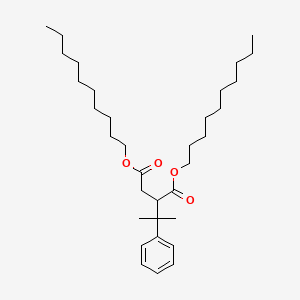
![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
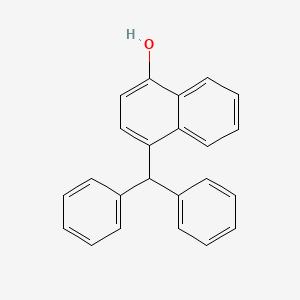
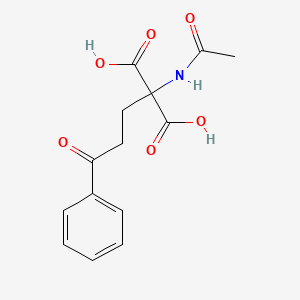
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
